

A Comparative Guide to Dysprosium-164 and Gadolinium-157 as Neutron Absorbers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dysprosium-164*

Cat. No.: *B084499*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

In the landscape of materials science and nuclear applications, the effective absorption of neutrons is a critical function for reactor control, radiation shielding, and advanced medical therapies. Among the rare-earth elements, **Dysprosium-164** (^{164}Dy) and Gadolinium-157 (^{157}Gd) are distinguished by their substantial neutron absorption capabilities. This guide provides an objective, data-driven comparison of these two isotopes, detailing their nuclear properties, performance in key applications, and the experimental methodologies used to characterize them.

Comparative Nuclear and Physical Properties

The primary determinant of a material's effectiveness as a neutron absorber is its neutron capture cross-section, measured in barns (1 barn = 10^{-24} cm^2). This value represents the effective target area a nucleus presents for a neutron to be captured. Gadolinium-157 possesses the highest thermal neutron capture cross-section of any stable isotope, a property that stems from a resonance in its nuclear structure close to the thermal energy range.^{[1][2]} While **Dysprosium-164** is also a potent neutron absorber, its cross-section is significantly lower.

Table 1: Comparison of Nuclear and Physical Properties

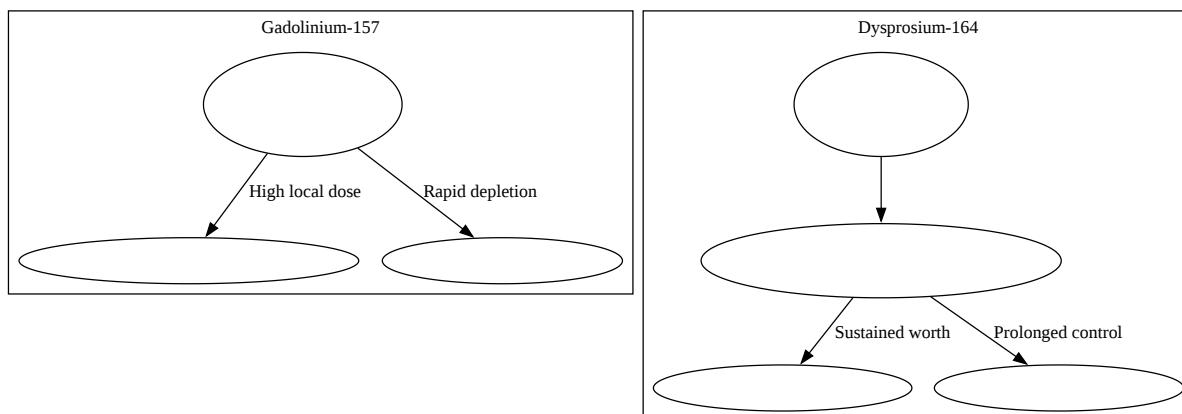
Property	Dysprosium-164 (^{164}Dy)	Gadolinium-157 (^{157}Gd)
Thermal Neutron Capture Cross-Section	~2,300 - 2,700 barns[3][4]	~239,000 - 254,000 barns[2][5]
Natural Isotopic Abundance	28.2%	15.65%
Density (g/cm ³)	8.55	7.90
Melting Point (°C)	1412	1313
Daughter Isotopes (after capture)	^{165}Dy , ^{166}Dy , etc. (some are good absorbers)[6]	^{158}Gd (low cross-section)

Performance in Key Applications

The profound difference in neutron cross-section dictates the ideal applications for each isotope.

Gadolinium-157: High-Intensity, Rapid-Depletion Applications

With its colossal cross-section, ^{157}Gd is exceptionally efficient at absorbing thermal neutrons. This makes it a prime candidate for applications where maximum absorption is required from a minimal amount of material.


- **Neutron Capture Therapy (NCT):** Gd-NCT is an experimental cancer treatment where a ^{157}Gd -containing compound is delivered to a tumor.[2][7] The area is then irradiated with a low-energy neutron beam. The subsequent neutron capture by ^{157}Gd releases a cascade of high-energy gamma rays and conversion electrons, which lethally damage the targeted cancer cells.[2][8]
- **Burnable Poisons:** In nuclear reactors, ^{157}Gd is used as a "burnable poison" in fresh fuel rods.[9][10] It absorbs excess neutrons initially, and as the fuel is spent, the ^{157}Gd is depleted ("burned up"), balancing the reactor's reactivity over the fuel cycle.[11][12]

The primary drawback of ^{157}Gd is its rapid burn-up rate. Because it absorbs neutrons so effectively, it is quickly transmuted into ^{158}Gd , which has a very low neutron cross-section. This limits its lifespan in sustained neutron fields.[11]

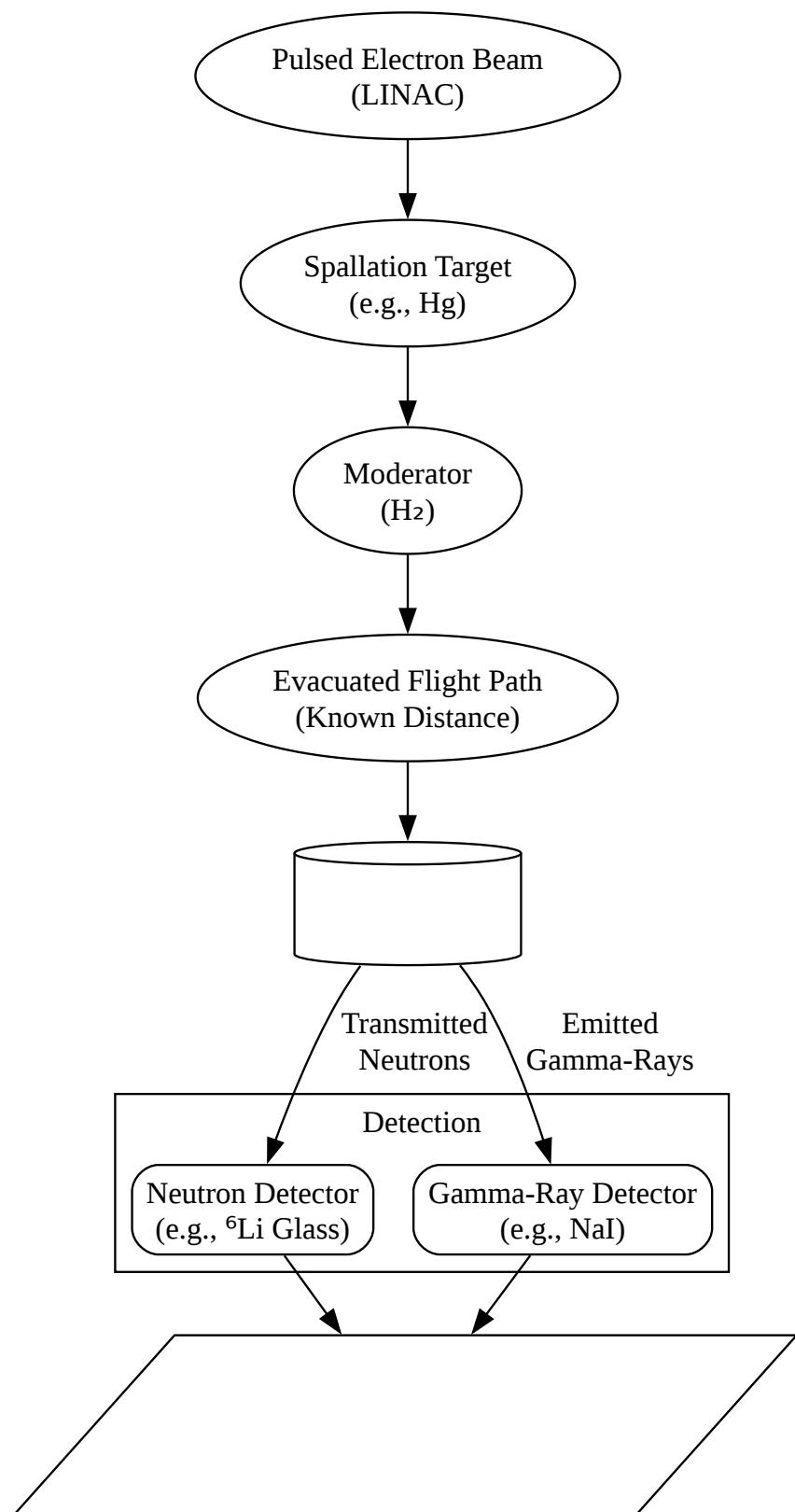
Dysprosium-164: Moderate-Intensity, Long-Duration Applications

Dysprosium-164 offers a more moderate but sustained neutron absorption capability. A key advantage is that its subsequent isotopes in the neutron capture chain (e.g., ^{165}Dy) are also effective neutron absorbers.

- **Reactor Control Rods:** The chain absorption property makes dysprosium highly valuable for long-lasting reactor control rods.[6][13] Unlike ^{157}Gd , which depletes quickly, the dysprosium absorption chain provides a more stable and enduring control of the neutron population.[6][14]
- **Burnable Poisons:** Like gadolinium, dysprosium is also used as a burnable poison, particularly where a slower, more prolonged reactivity control is desired.[15][16]

[Click to download full resolution via product page](#)

Caption: Application suitability based on nuclear properties.


Experimental Protocols

The characterization of neutron absorbers relies on precise experimental methodologies to determine their fundamental properties and performance.

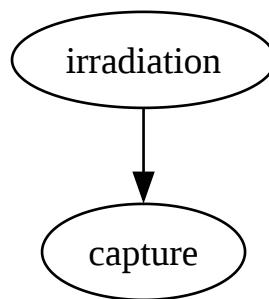
Protocol 1: Measurement of Neutron Capture Cross-Section

The neutron capture cross-section is commonly measured using the neutron time-of-flight (TOF) technique at a linear accelerator (LINAC) facility.[15][17] This method allows for energy-dependent measurements.

- **Neutron Production:** A pulsed electron beam from a LINAC strikes a heavy-metal target (e.g., mercury), producing a burst of neutrons through spallation.[17]
- **Moderation:** These neutrons are slowed to thermal or epithermal energies by passing through a moderator like supercritical hydrogen.[17]
- **Flight Path:** The neutrons travel down a long, evacuated flight path (e.g., 25 meters).[18] Their velocity, and thus kinetic energy, is determined by measuring the time it takes them to travel this known distance.
- **Interaction:** The beam passes through the isotope sample being tested (e.g., an enriched ^{157}Gd or ^{164}Dy sample).[18]
- **Detection:**
 - **Transmission Measurement:** A neutron detector (e.g., a ^6Li glass scintillator) placed after the sample measures the neutrons that were not absorbed. The difference in the neutron count with and without the sample in the beam path is used to calculate the total cross-section.[17]
 - **Capture Measurement:** A gamma-ray detector (e.g., a NaI multiplicity detector) is placed around the sample to detect the prompt gamma-rays emitted immediately after a neutron is captured. This provides the capture cross-section.[15]
- **Data Analysis:** The data is analyzed using nuclear data codes (e.g., SAMMY) to extract resonance parameters and calculate the cross-section as a function of neutron energy.[15]

[Click to download full resolution via product page](#)

Caption: Workflow for neutron cross-section measurement via TOF.


Protocol 2: Evaluation of Neutron Shielding Effectiveness

This experiment measures a material's ability to reduce neutron radiation.

- Setup: A neutron source (e.g., Americium-Beryllium), a neutron detector (e.g., ^3He proportional counter), and the shielding material are arranged in a fixed geometry.
- Background Measurement: The neutron count rate at the detector is measured without any shielding material present to establish a baseline flux.
- Shielded Measurement: The shielding material (e.g., a borated polyethylene matrix embedded with Gd_2O_3 or Dy_2O_3) is placed between the source and the detector. The neutron count rate is measured again.[19]
- Calculation: The Shielding Effectiveness (SE) or suppression factor is calculated as the ratio of the unshielded count rate to the shielded count rate.[19] This process can be repeated for different material thicknesses and compositions to determine their attenuation properties.[20]

Medical Application Pathway: Neutron Capture Therapy

Gd-NCT represents a significant application for ^{157}Gd , leveraging its nuclear properties for targeted cancer therapy. While theoretically possible with ^{164}Dy , its much lower cross-section makes it far less efficient for this purpose.

[Click to download full resolution via product page](#)

Caption: The therapeutic pathway of Gd-NCT.

Summary: Advantages and Disadvantages

Table 2: Summary of Advantages and Disadvantages

Isotope	Advantages	Disadvantages
Gadolinium-157	<ul style="list-style-type: none">- Extremely high thermal neutron cross-section (~254,000 b)[2]- High efficiency for localized absorption (e.g., NCT)[8]Well-studied for medical applications[21]	<ul style="list-style-type: none">- Rapid depletion (burn-up) of ¹⁵⁷Gd isotope[11]- Daughter isotope (¹⁵⁸Gd) has a low cross-section- Secondary gamma emission requires shielding
Dysprosium-164	<ul style="list-style-type: none">- High thermal neutron cross-section (~2,700 b)[3]Daughter products are also strong neutron absorbers (chain reaction), providing long life[6]- More stable and sustained absorption for long-term control[14]	<ul style="list-style-type: none">- Significantly lower cross-section than ¹⁵⁷Gd- Less efficient for applications requiring maximum absorption from a small mass (less suitable for NCT)

Conclusion

Gadolinium-157 and **Dysprosium-164** are both elite neutron-absorbing materials, but their distinct nuclear properties make them suitable for different applications.

Gadolinium-157 is the unparalleled choice for applications demanding the highest possible absorption efficiency from the smallest amount of material. Its utility in Gadolinium Neutron Capture Therapy and as a fast burnable poison is a direct result of its colossal thermal neutron cross-section.

Dysprosium-164, while having a lower cross-section, offers superior longevity and stability. Its unique ability to form a chain of neutron-absorbing daughter isotopes makes it the preferred material for long-duration applications such as durable nuclear reactor control rods.

The selection between ^{164}Dy and ^{157}Gd is therefore not a matter of which is universally "better," but a strategic decision based on the specific performance requirements of the application, balancing the need for immediate, high-intensity absorption against the demand for sustained, long-term performance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. physics.stackexchange.com [physics.stackexchange.com]
- 2. Gadolinium Neutron Capture Therapy (GdNCT) – Pupa Gilbert Research Group – UW–Madison [home.physics.wisc.edu]
- 3. Thermal neutron cross-section and resonance integral for Dy-164(n, gamma) Dy-165 reaction | AVESİS [avesis.ankara.edu.tr]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. inis.iaea.org [inis.iaea.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. agenda.infn.it [agenda.infn.it]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Investigating the possibility of extending the BWR cycle length for 15 years of operation by mixing highly enriched UO₂ fuel with burnable absorbers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Neutron resonance parameters of dysprosium isotopes using neutron capture yields [inis.iaea.org]
- 14. Dysprosium as a resonance absorber and its effect on the coolant void reactivity in Advanced Heavy Water Reactor (AHWR) [inis.iaea.org]
- 15. epj-conferences.org [epj-conferences.org]

- 16. CROSS-SECTION ESTIMATES FOR DYSPROSIUM (Technical Report) | OSTI.GOV [osti.gov]
- 17. epj-conferences.org [epj-conferences.org]
- 18. osti.gov [osti.gov]
- 19. physics.nd.edu [physics.nd.edu]
- 20. pubs.aip.org [pubs.aip.org]
- 21. 157Gd-DOTA-PSMA as theranostic bio-gadolinium agent for prostate cancer targeted gadolinium neutron capture therapy - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Guide to Dysprosium-164 and Gadolinium-157 as Neutron Absorbers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b084499#dysprosium-164-vs-gadolinium-157-as-a-neutron-absorber>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com